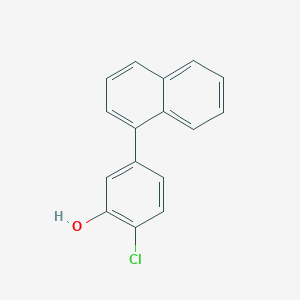
2-Chloro-5-(naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(naphthalen-1-yl)phenol, 95% (2C5N) is a white crystalline solid that is widely used in scientific research. It is used as a reagent in organic synthesis and as a catalyst in a variety of reactions. 2C5N has a wide range of applications in biochemistry and physiology, and its ability to form complexes with other molecules makes it a useful tool in the laboratory.
Mécanisme D'action
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to form complexes with other molecules, including proteins, nucleic acids, and carbohydrates. These complexes can be used to study the mechanism of action of various compounds. For example, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the mechanism of action of various drugs, including antibiotics, antifungals, and antivirals. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds, including hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases and DNA polymerases. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the replication of viruses. Furthermore, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be used to synthesize a variety of compounds, including polymers, surfactants, and pharmaceuticals. However, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be toxic in high concentrations, and it should be handled with care in the laboratory.
Orientations Futures
There are a number of potential future directions for research involving 2-Chloro-5-(naphthalen-1-yl)phenol, 95%. These include the development of new synthesis methods for 2-Chloro-5-(naphthalen-1-yl)phenol, 95%, the study of 2-Chloro-5-(naphthalen-1-yl)phenol, 95%'s mechanism of action, the study of its biochemical and physiological effects, and the development of new compounds and applications for 2-Chloro-5-(naphthalen-1-yl)phenol, 95%. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% could be used in the development of new drugs and therapies, as well as in the development of new materials and technologies.
Méthodes De Synthèse
2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 2-chloro-5-nitrophenol with naphthalene-1-sulfonic acid in the presence of a base. This reaction produces 2-Chloro-5-(naphthalen-1-yl)phenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 2-chloro-5-nitrophenol with naphthalene-1-thiol in the presence of a base, the reaction of 2-chloro-5-nitrobenzaldehyde with naphthalene-1-sulfonic acid in the presence of a base, and the reaction of 2-chloro-5-nitrobenzaldehyde with naphthalene-1-thiol in the presence of a base.
Applications De Recherche Scientifique
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a ligand in coordination chemistry. 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can also be used to synthesize a variety of compounds, including polymers, surfactants, and pharmaceuticals. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of various drugs.
Propriétés
IUPAC Name |
2-chloro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-9-8-12(10-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZQJZBUCIFWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(naphthalen-1-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)

![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)
